亚甲基双(氯硫酸盐)

描述

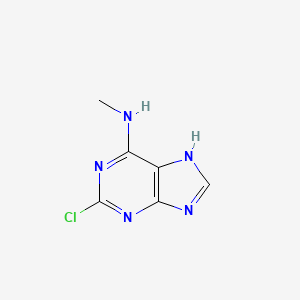

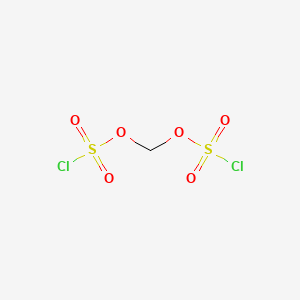

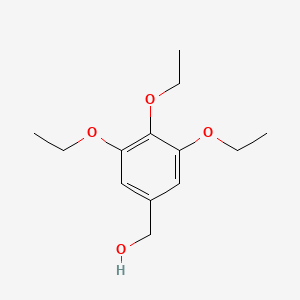

Methylene bis(chlorosulfate) (MBCS) is a chemical compound with the molecular formula CH2Cl2O6S2 and a molecular weight of 245.059 . It is also known as S,S’-Methylene Chlorosulfuric Acid Ester .

Synthesis Analysis

MBCS can be synthesized by reacting methylene chloride with sulfur trioxide . The process involves slowly adding fuming sulfuric acid with a concentration of 65% in 1-2 hours at 10-20°C . A catalyst, boron tribromide, is added in dichloromethane . The reaction temperature is maintained at 20-30 °C for 4 hours . After the reaction is completed, the aqueous sodium bicarbonate solution is slowly added to the reaction system to neutralize until the pH of the solution is 7-8 .Molecular Structure Analysis

The molecular structure of MBCS is represented by the formula CH2Cl2O6S2 . This indicates that the molecule consists of one carbon atom, two chlorine atoms, six oxygen atoms, and two sulfur atoms .Chemical Reactions Analysis

The reaction of liquid (γ-) SO3 with CH2Cl2 at room temperature leads to SO3 insertion into the C–Cl bonds, giving the useful chloromethylating agent chloromethyl chlorosulfate (CMCS) . The product mixture consists almost entirely of CMCS and the product of further sulfation, MBCS, in a ratio of ca. 2 : 1 .Physical And Chemical Properties Analysis

The physical and chemical properties of MBCS are largely determined by its molecular structure, CH2Cl2O6S2 . Its molecular weight is 245.059 .科学研究应用

对啮齿动物的致癌潜力

已经研究了亚甲基双(氯硫酸盐)的致癌潜力。Stula 等人(1975 年)研究了结构相关的化合物 4,4'-亚甲基-双(2-氯苯胺)在大鼠中的致癌潜力。他们发现该化合物在大鼠中产生肿瘤,表明存在显着的致癌风险 (Stula、Sherman、Zapp 和 Clayton,1975)。类似地,Russfield 等人(1975 年)报道了 4,4'-亚甲基-双-(2-氯苯胺)对小鼠和大鼠的致癌作用,揭示了受试动物中肝癌和肺腺瘤的显着发生率 (Russfield、Homburger、Boger、van Dongen、Weisburger 和 Weisburger,1975)。

工业废水处理

曾益清(2010 年)对亚甲基-(双)硫氰酸盐的研究(该物质具有相似的命名法)涉及开发一项技术来处理其生产废水。该研究强调了此类化学品在工业应用中有效废物管理的重要性 (曾益清,2010)。

生物监测和工人接触

Cocker 等人(1996 年)讨论了一种用于测定尿液中亚甲基双(2-氯苯胺)及其结合物的方法,该方法用于对接触此类化合物的工人进行生物监测。这项研究强调了在职业环境中监测和控制接触潜在有害化学品的重要性 (Cocker、Nutley 和 Wilson,1996)。

有机化学中的合成和潜在应用

Amir 等人(2013 年)报道了由亚甲基-双(亚磷酸二氯)合成的 O,O'-二酯亚甲基二膦四硫代酸酯的合成和表征,这代表了与有机化学相关的转化和在金属离子配位和抗氧化特性中的潜在应用。这项研究展示了亚甲基双化合物在有机合成领域的多功能性及其在各个行业中的潜在应用 (Amir、Sayer、Zagalsky、Shimon 和 Fischer,2013)。

DNA 甲基化分析的进展

Ehrich 等人(2014 年)描述了一种在亚硫酸氢盐处理(DNA 甲基化分析的关键步骤)后评估 DNA 质量的新方法。这一进步对于准确的表观遗传研究以及了解 DNA 甲基化在基因表达和调控中的作用至关重要 (Ehrich、Zoll、Sur 和 van den Boom,2014)。

环境和毒理学研究

Burka(1993 年)对亚甲基双(硫氰酸盐)进行了毒性研究,强调了其作为杀生物剂的用途以及了解其毒理学特征对人类和环境安全的重要性。该研究为安全使用此类化学品和与之相关的潜在风险提供了宝贵的见解 (Burka,1993)。

作用机制

A mechanistic scheme is proposed in which SO3 forms equilibrating zwitterionic molecular complexes with CH2Cl2 . The boron-containing catalyst can activate these complexes towards nucleophilic attack at carbon by the negatively charged oxygen of another zwitterion . An analogous mechanism can be written for the conversion of CMCS into MBCS by SO3 in the presence of trimethyl borate .

未来方向

MBCS has a variety of practical uses and is of current industrial interest and importance . These compounds are used extensively in organic synthesis where they are employed as intermediates in the synthesis of alkyl hydrogen sulfates, particularly long chain alcohols . Alkyl hydrogen sulfates are in turn useful as detergents builders . Alkyl chlorosulfates are also useful as alkylating agents and as chemical intermediates . Recently, it has been proposed to employ MBCS as an electrolyte in lithium batteries .

属性

IUPAC Name |

bis(chlorosulfonyloxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRDHZBJMKCESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431608 | |

| Record name | METHYLENE BIS(CHLOROSULFATE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylene bis(chlorosulfate) | |

CAS RN |

92975-18-3 | |

| Record name | METHYLENE BIS(CHLOROSULFATE) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)

![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)